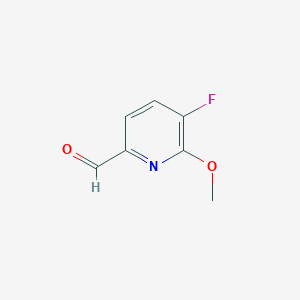

5-Fluoro-6-methoxypyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-6-methoxypyridine-2-carbaldehyde is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the aldehyde group . The reaction conditions often include the use of palladium catalysts and specific temperature and pressure conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 5-Fluoro-6-methoxypyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) and various organometallic compounds.

Major Products

Oxidation: 5-Fluoro-6-methoxypyridine-2-carboxylic acid.

Reduction: 5-Fluoro-6-methoxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-methoxypyridine-2-carbaldehyde has several scientific research applications, including:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for its molecular targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-2-pyridinecarboxaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.

6-Methoxy-2-pyridinecarboxaldehyde: Lacks the fluorine group, which can influence its chemical properties and applications.

5-Chloro-6-methoxypyridine-2-carbaldehyde:

Uniqueness

5-Fluoro-6-methoxypyridine-2-carbaldehyde is unique due to the presence of both fluorine and methoxy groups, which can significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various scientific research and industrial applications .

Biological Activity

5-Fluoro-6-methoxypyridine-2-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C7H6FNO2

Molecular Weight : 155.13 g/mol

CAS Number : Not specified in the sources but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activities

-

Anticancer Activity

- Case Study : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. For instance, studies using derivatives of pyridine showed pro-apoptotic effects, where treated cells exhibited characteristics of apoptosis such as cell shrinkage and nuclear condensation .

- Mechanism : The anticancer effects are believed to involve the induction of oxidative stress leading to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process.

-

Antimicrobial Activity

- Compounds with structural similarities have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

-

Anti-inflammatory Effects

- Some studies suggest that related pyridine derivatives may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Research Findings

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPIIMVESYTGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.